![molecular formula C15H15N5O3 B2666838 N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775380-55-6](/img/structure/B2666838.png)

N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

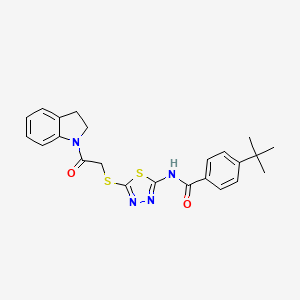

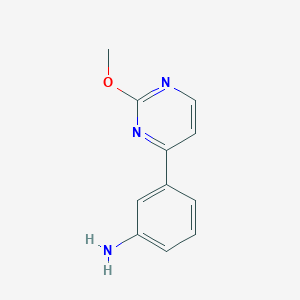

“N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It is a derivative of triazolo[4,3-a]pyrazine , a class of compounds known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds typically involves a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis

The molecular structure of this compound, like other triazolo[4,3-a]pyrazine derivatives, can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds often involve the formation of multiple chemical bonds, including C-C and C-N bonds . These reactions can occur consecutively without isolating the triazole intermediate .Applications De Recherche Scientifique

Phosphodiesterase Type 4 Inhibition

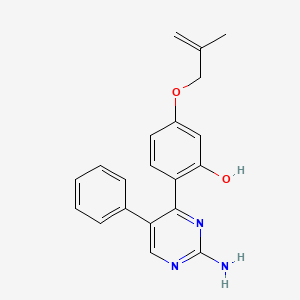

Compounds structurally related to N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide have been evaluated for their potential as phosphodiesterase type 4 inhibitors. These inhibitors show promise due to their high isoenzyme selectivity and potency in biological evaluations, including inhibiting LPS-induced TNFalpha release from human mononuclear cells, indicating potential anti-inflammatory applications (Raboisson et al., 2003).

Cytotoxicity and Anticancer Activity

Research into compounds with a similar pyrazolo[1,5-a]pyrimidine core structure has demonstrated cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This suggests a possible application in cancer treatment, where the modification and substitution on the pyrazolo[1,5-a]pyrimidine scaffold could lead to the development of new anticancer agents (Hassan et al., 2014).

Anticonvulsant Activity

The synthesis of benzyl-1,2,4-triazolo[4,3-a]pyrazines, closely related to the target compound, has revealed compounds with potent anticonvulsant activity. These findings indicate the therapeutic potential of such structures in the treatment of convulsive disorders (Kelley et al., 1995).

Antimicrobial Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown promising antimicrobial activities, suggesting the use of these compounds in the development of new antimicrobial agents. The structure-activity relationship studies indicate that the introduction of specific substituents can enhance antimicrobial efficacy (Abunada et al., 2008).

Enaminones as Building Blocks

Enaminones derived from N-arylpyrazoles have been utilized to synthesize various heterocycles with significant antitumor and antimicrobial activities. This approach demonstrates the versatility of pyrazole-based compounds in synthesizing biologically active molecules (Riyadh, 2011).

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-5-3-4-6-11(10)23-2/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRENBIHLUVQNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)

![Tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B2666768.png)

![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)

![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B2666772.png)

![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)